molecular formula C17H25N3O B12785617 (+-)-4,5,6,7-Tetrahydro-1-isopropyl-5-methyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one CAS No. 136723-03-0

(+-)-4,5,6,7-Tetrahydro-1-isopropyl-5-methyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one

Cat. No.: B12785617
CAS No.: 136723-03-0
M. Wt: 287.4 g/mol
InChI Key: SUHLWLBRKBZCOM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (±)-4,5,6,7-Tetrahydro-1-isopropyl-5-methyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the imidazo[4,5,1-jk][1,4]benzodiazepine core through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

(±)-4,5,6,7-Tetrahydro-1-isopropyl-5-methyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (±)-4,5,6,7-Tetrahydro-1-isopropyl-5-methyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and cell proliferation .

Comparison with Similar Compounds

(±)-4,5,6,7-Tetrahydro-1-isopropyl-5-methyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one can be compared with other similar compounds, such as:

The uniqueness of (±)-4,5,6,7-Tetrahydro-1-isopropyl-5-methyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one lies in its specific structural features and the potential for diverse biological activities .

Properties

CAS No.

136723-03-0

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

11-methyl-3-propan-2-yl-10-propyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one

InChI

InChI=1S/C17H25N3O/c1-5-9-18-11-14-7-6-8-15-16(14)19(10-13(18)4)17(21)20(15)12(2)3/h6-8,12-13H,5,9-11H2,1-4H3

InChI Key

SUHLWLBRKBZCOM-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C3C(=CC=C2)N(C(=O)N3CC1C)C(C)C

Origin of Product

United States

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